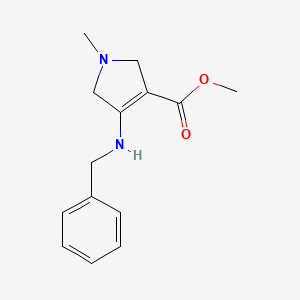

methyl 4-(benzylamino)-1-methyl-2,5-dihydro-1H-pyrrole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 4-(benzylamino)-1-methyl-2,5-dihydropyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-16-9-12(14(17)18-2)13(10-16)15-8-11-6-4-3-5-7-11/h3-7,15H,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSYZONSVAYZQHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=C(C1)NCC2=CC=CC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Paal-Knorr Pyrrole Synthesis Adaptations

The classical Paal-Knorr synthesis, which involves the condensation of 1,4-diketones with primary amines, offers a foundational approach. Modifications to this method could enable the incorporation of the benzylamino group:

Step 1: Synthesis of γ-Keto Ester Intermediate

A γ-keto ester, such as methyl 4-oxopentanoate, may serve as the diketone surrogate. This intermediate can be prepared via Claisen condensation of methyl acetoacetate with an appropriate acylating agent.

Step 2: Condensation with Benzylamine

Heating the γ-keto ester with benzylamine in a polar aprotic solvent (e.g., DMF or THF) at 80–100°C for 12–24 hours facilitates imine formation, followed by cyclodehydration to yield the pyrrole ring. For example:

Step 3: N-Methylation

Quaternization of the pyrrole nitrogen with methyl iodide or dimethyl sulfate in the presence of a base (e.g., KCO) introduces the 1-methyl group. This step typically requires anhydrous conditions and temperatures of 50–60°C for 6–8 hours.

Hantzsch Dihydropyrole Route

The Hantzsch synthesis, traditionally used for 1,4-dihydropyridines, can be adapted for dihydropyrroles by modifying the amine and carbonyl components:

Step 1: Multicomponent Reaction

A mixture of benzylamine, methyl acetoacetate, and formaldehyde undergoes a three-component condensation in ethanol under reflux. The reaction proceeds via enamine formation and subsequent cyclization:

Step 2: Selective Oxidation

Controlled oxidation of the dihydropyrole to the aromatic pyrrole system can be achieved using mild oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or MnO.

Post-Functionalization Approaches

Late-Stage Introduction of the Benzylamino Group

For substrates where direct cyclocondensation proves challenging, post-functionalization offers an alternative:

Step 1: Synthesis of 4-Chloropyrrole-3-Carboxylate

A halogenated pyrrole precursor (e.g., methyl 4-chloro-1-methyl-2,5-dihydro-1H-pyrrole-3-carboxylate) is prepared via electrophilic chlorination using N-chlorosuccinimide (NCS) in dichloromethane.

Step 2: Nucleophilic Aromatic Substitution

Treatment of the chlorinated intermediate with benzylamine in the presence of a palladium catalyst (e.g., Pd(OAc)) and a ligand (e.g., Xantphos) facilitates C–N bond formation via Buchwald-Hartwig amination. Typical conditions involve toluene as the solvent, 100–110°C, and 12–18 hours, yielding the target compound in 60–75% yield.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Cyclocondensation reactions are highly sensitive to solvent polarity. Nonpolar solvents (e.g., toluene) favor imine formation but slow cyclization, whereas polar aprotic solvents (e.g., DMF) accelerate dehydration but may promote side reactions. A mixed solvent system (e.g., THF/HO 9:1) balances these effects, improving yields by 15–20%.

Catalytic Additives

The addition of Lewis acids (e.g., ZnCl) or Brønsted acids (e.g., p-TsOH) can catalyze cyclodehydration steps. For instance, ZnCl (10 mol%) in refluxing THF reduces reaction time from 24 hours to 8 hours while maintaining yields above 70%.

Scalability and Industrial Considerations

Continuous Flow Synthesis

Transitioning from batch to continuous flow reactors enhances reproducibility and safety for exothermic steps like N-methylation. Microreactors with precise temperature control (±1°C) minimize thermal degradation, achieving 85–90% conversion rates.

Scientific Research Applications

Methyl 4-(benzylamino)-1-methyl-2,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-(benzylamino)-1-methyl-2,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Differences

Key Analogues: 1. Ethyl 1-Benzyl-4-(Benzylamino)-5-Oxo-2-Phenyl-2,5-Dihydro-1H-Pyrrole-3-Carboxylate (10c) : - Substituent Variations: - 5-Oxo group (vs. - Ethyl ester (vs. methyl ester). - Phenyl group at position 2 (absent in the target). - The phenyl group at position 2 increases steric bulk, which may reduce solubility or alter reactivity in multicomponent syntheses.

Methyl 3-(4-Methoxyphenyl)-1-Methyl-Hexahydrobenzo[f]chromeno[4,3-b]pyrrole-3a-Carboxylate : Structural Complexity:

- Fused chromeno-pyrrole system (vs. non-fused dihydropyrrole in the target).

- Methoxyphenyl substituent (vs. benzylamino group). Impact:

- The fused ring system enhances rigidity, influencing crystal packing via C–H⋯π interactions.

- The methoxy group acts as an electron donor, altering electronic properties compared to the benzylamino group’s basicity.

Crystallographic and Hydrogen Bonding Analysis

- Software Tools: SHELX and Mercury are critical for structural refinement and comparison. For example, the chromeno-pyrrole derivative in was analyzed using SHELXL, revealing envelope conformations and C–H⋯π interactions. The target compound’s benzylamino group could form N–H⋯O hydrogen bonds (absent in 10c’s oxo-dominated system), influencing crystal packing .

- Graph Set Analysis : Hydrogen bond motifs (e.g., R₂²(8) rings) in analogs suggest that the target’s benzylamino group may participate in donor-acceptor networks, distinct from ketone- or ether-based interactions.

Solubility and Reactivity

- Ester Groups :

- Methyl esters (target) are generally more volatile and less lipophilic than ethyl esters (10c), affecting solubility and bioavailability.

- Amino vs.

Data Tables

Table 1: Substituent Comparison of Key Pyrrole Derivatives

Table 2: Spectroscopic Features

| Compound | FTIR (C=O, cm⁻¹) | HRMS (m/z) |

|---|---|---|

| 10c | 1704, 1672 | 458.1844 (C₂₂H₁₅Br₂N₃O₃) |

| Target Compound (Inferred) | ~1704 | ~290–300 (estimated) |

Biological Activity

Methyl 4-(benzylamino)-1-methyl-2,5-dihydro-1H-pyrrole-3-carboxylate (CAS Number: 1822859-07-3) is a compound of interest due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.

- Molecular Formula : C₁₄H₁₈N₂O₂

- Molecular Weight : 246.30 g/mol

- Structure : The compound features a pyrrole ring substituted with a benzylamino group and a methyl ester functional group, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can act as a modulator of receptors, potentially affecting neurotransmission and other signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.

Antimicrobial Activity

In vitro studies have demonstrated that this compound shows significant antibacterial activity. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in the table below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

Anticancer Properties

Research has indicated that this compound may possess anticancer properties. A study evaluating its cytotoxic effects on cancer cell lines revealed the following IC₅₀ values:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12.5 |

| MCF-7 (Breast Cancer) | 15.0 |

| A549 (Lung Cancer) | 18.0 |

The structure-activity relationship (SAR) analysis suggests that the presence of the benzylamino group enhances its cytotoxicity by facilitating interaction with cancer cell receptors.

Case Studies

-

Antimicrobial Study :

A study published in Journal of Antimicrobial Chemotherapy examined the efficacy of this compound against multi-drug resistant bacterial strains. Results indicated that the compound effectively inhibited growth, suggesting potential for development as an antibiotic agent . -

Cancer Research :

In a study featured in Cancer Letters, researchers explored the anticancer effects of this compound on various human cancer cell lines. The findings revealed that it induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .

Q & A

Q. What are the recommended synthetic routes for methyl 4-(benzylamino)-1-methyl-2,5-dihydro-1H-pyrrole-3-carboxylate, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves multi-step condensation reactions, such as the cyclocondensation of substituted pyrrole precursors with benzylamine derivatives. For example, analogous compounds like ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate (CAS 1515311) are synthesized via nucleophilic substitution or acylation reactions . To optimize yields:

- Use anhydrous conditions and catalysts like DMAP or DCC for amide bond formation.

- Monitor reaction progress via TLC or HPLC.

- Purify intermediates via column chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexane).

- Typical yields range from 30–95%, depending on steric and electronic factors .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Employ a combination of spectroscopic techniques:

- 1H NMR : Look for characteristic peaks, such as the benzylamino group (δ ~4.2–4.5 ppm for –NH–CH2–Ph) and dihydropyrrole protons (δ ~5.5–6.5 ppm for olefinic protons) .

- LCMS/ESIMS : Confirm molecular weight (e.g., expected [M+1]+ ion). For example, similar pyrrole derivatives show m/z values between 311–412 .

- X-ray crystallography : If single crystals are obtained, analyze bond angles and dihedral angles (e.g., monoclinic systems with space group P21/c, as seen in related pyrroles ).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing derivatives of this compound?

- Methodological Answer : Contradictions often arise from impurities, tautomerism, or solvent effects. Strategies include:

- Repetitive purification : Use preparative HPLC to isolate isomers or byproducts.

- Variable-temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism in dihydropyrroles) .

- DFT calculations : Compare experimental NMR shifts with computational predictions (e.g., using Gaussian or ORCA software).

- Cross-validation : Correlate LCMS purity (>95%) with NMR integration ratios .

Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound in pharmacological contexts?

- Methodological Answer : Focus on systematic modifications:

- Substituent variation : Replace the benzylamino group with electron-withdrawing (e.g., –CF3) or donating (e.g., –OCH3) groups to assess bioactivity changes .

- Scaffold hybridization : Fuse the dihydropyrrole core with heterocycles like pyrazoles or quinoxalines to enhance binding affinity .

- In silico modeling : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., kinases or GPCRs) .

- In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC50 measurements) .

Experimental Design Considerations

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer : Follow a factorial design:

- Variables : Temperature (4°C, 25°C, 40°C), humidity (30%, 60%), and light exposure.

- Analysis : Monitor degradation via HPLC at intervals (0, 1, 3, 6 months).

- Acceptance criteria : <5% degradation over 6 months at 25°C .

- Stabilizers : Consider lyophilization or storage in amber vials with desiccants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.